molecular formula C5H4BrN3S B1441388 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 230637-04-4

2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B1441388
CAS No.: 230637-04-4
M. Wt: 218.08 g/mol
InChI Key: VUPLUUMBCPZZME-UHFFFAOYSA-N
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Description

2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole is a chemical compound with the molecular formula C5H4BrN3S . It has a molecular weight of 218.0744 .

Scientific Research Applications

Anticancer Properties

2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for anticancer activity. Notably, 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole showed significant selectivity toward leukemic cancer cell lines. This compound was the most active candidate in a series, demonstrating its potential in cancer treatment (Noolvi et al., 2011).

Antimicrobial and Antitubercular Activity

A series of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids were synthesized and showed notable in vitro antimycobacterial activity against Mycobacterium tuberculosis. Specifically, a compound with trifluoromethyl and p-chlorophenyl substitutions demonstrated high inhibitory activity, highlighting the compound's potential in antimycobacterial applications (Ramprasad et al., 2016).

Antibacterial and Antifungal Activities

Some derivatives of this compound have shown high antibacterial activity against both Escherichia coli and Staphylococcus aureus. These compounds were comparable in effectiveness to well-known antibiotics like sulfamethoxazole and Norfloxacin. Their moderate activity against other pathogens like Salmonella typhi, Pseudomonas aeruginosa, and Pneumococci further indicates their potential in treating various bacterial infections (Gadad et al., 2000).

Safety and Hazards

The safety data sheet for 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole suggests that it should be handled with care to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with key enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their conformation and activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it may alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound may bind to specific receptors or enzymes, leading to the inhibition of their activity. This inhibition can result in downstream effects on cellular processes, such as cell signaling and metabolism. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the levels of intermediates and end products. Additionally, this compound may interact with cofactors such as NADH and FADH2, influencing their availability and activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles. The distribution of this compound within tissues can also affect its activity, with higher concentrations potentially leading to more pronounced effects .

Subcellular Localization

The subcellular localization of this compound is important for its function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect metabolic processes. The localization of this compound can influence its activity and the nature of its interactions with other biomolecules .

Properties

IUPAC Name

2-bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3S/c1-3-2-7-5-9(3)8-4(6)10-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPLUUMBCPZZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724897
Record name 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230637-04-4
Record name 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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